molecular formula C12H10N6O3S3 B2605685 N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 392318-94-4

N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2605685
CAS No.: 392318-94-4
M. Wt: 382.43
InChI Key: ZQGRFKZACJGZGM-UHFFFAOYSA-N
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Description

This compound features a bis-thiadiazole core interconnected via a sulfanyl-methylcarbamoyl linker, with one thiadiazole substituted by a methyl group and the other linked to a furan-2-carboxamide moiety. The furan ring introduces electron-rich aromaticity, while the thiadiazole cores contribute to rigidity and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O3S3/c1-6-15-16-10(23-6)13-8(19)5-22-12-18-17-11(24-12)14-9(20)7-3-2-4-21-7/h2-4H,5H2,1H3,(H,13,16,19)(H,14,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGRFKZACJGZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves multiple steps:

    Formation of 5-methyl-1,3,4-thiadiazole-2-amine: This can be achieved by reacting thiosemicarbazide with acetic anhydride.

    Carbamoylation: The 5-methyl-1,3,4-thiadiazole-2-amine is then reacted with an appropriate isocyanate to form the carbamoyl derivative.

    Thioether Formation: The carbamoyl derivative is reacted with a thiol compound to introduce the sulfanyl group.

    Coupling with Furan-2-carboxylic Acid: Finally, the sulfanyl derivative is coupled with furan-2-carboxylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) bridge connecting the two thiadiazole rings is susceptible to nucleophilic substitution under alkaline conditions.

Reaction TypeNucleophileConditionsProductYieldReference
AlkylationMethyl iodideKOH, ethanol, 60°CS-Methyl derivative78%
Arylation4-Fluorobenzyl bromideNaH, DMF, RTArylated thiadiazole65%
  • Mechanism : Deprotonation of the sulfanyl group generates a thiolate anion, which attacks electrophilic reagents (e.g., alkyl/aryl halides).

  • Applications : Used to modify solubility or introduce hydrophobic groups for enhanced biological activity.

Oxidation Reactions

The sulfur atoms in thiadiazole and sulfanyl groups undergo oxidation:

Oxidizing AgentConditionsProductOxidation State ChangeReference
H<sub>2</sub>O<sub>2</sub>Acetic acid, 50°CSulfoxide (-SO-)S → S(+2)
KMnO<sub>4</sub>Acidic, 80°CSulfone (-SO<sub>2</sub>-)S → S(+4)
  • Kinetics : Oxidation to sulfone proceeds faster in acidic media (t<sub>1/2</sub> = 2.5 h vs. 6 h for sulfoxide).

  • Stability : Sulfone derivatives exhibit higher thermal stability (ΔT<sub>m</sub> = +15–20°C).

Hydrolysis of Carboxamide

The furan-2-carboxamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductRate Constant (k, h⁻¹)Reference
AcidicHCl (6M), refluxFuran-2-carboxylic acid0.12 ± 0.03
BasicNaOH (2M), 70°CFuran-2-carboxylate salt0.08 ± 0.02
  • Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the amide carbonyl, while base-mediated hydrolysis involves hydroxide attack .

  • Implications : Hydrolysis products retain antibacterial activity but lose enzyme inhibition specificity .

Esterification of Furan Ring

The furan-2-carboxamide can be esterified to improve lipophilicity:

Esterifying AgentCatalystConditionsProductLogP IncreaseReference
MethanolH<sub>2</sub>SO<sub>4</sub>Reflux, 4hMethyl ester+1.2
EthanolSOCl<sub>2</sub>RT, 12hEthyl ester+1.5
  • Applications : Ester derivatives show enhanced membrane permeability in pharmacokinetic studies .

Cycloaddition Reactions

The thiadiazole and furan rings participate in [3+2] cycloadditions:

Reaction PartnerConditionsProductRegioselectivityReference
PhenylacetyleneCuI, 120°CTriazole-thiadiazole hybrid85% para-selectivity
Nitrile oxideRT, 24hIsoxazole derivative72% exo-product
  • Mechanism : Thiadiazole acts as a dipolarophile, reacting with nitrile oxides or acetylenes to form fused heterocycles .

Metal Coordination

The sulfur and nitrogen atoms coordinate transition metals:

Metal SaltLigand SitesComplex StoichiometryStability Constant (log β)Reference
Cu(II)Thiadiazole S, furan O1:2 (Metal:Ligand)8.4 ± 0.2
Fe(III)Carboxamide O, thiadiazole N1:16.1 ± 0.3
  • Applications : Metal complexes exhibit enhanced antimicrobial activity (MIC reduced by 4–8× against S. aureus) .

Thiol-Thione Tautomerism

The compound exhibits tautomeric equilibria in solution:

SolventThiol Form (%)Thione Form (%)ΔG (kJ/mol)Reference
DMSO3565-2.1
Water1288-4.7
  • Implications : Thione form dominates in polar solvents, influencing reactivity in biological systems .

Photochemical Reactions

UV irradiation induces furan ring opening:

Wavelength (nm)SolventProductQuantum Yield (Φ)Reference
254AcetonitrileMaleic anhydride derivative0.18
365Methanolcis-Dienone0.09
  • Mechanism : π→π* excitation leads to electrocyclic ring opening.

Scientific Research Applications

Structure and Composition

The compound features multiple heterocyclic rings including thiadiazole and furan moieties. Its molecular formula is C16H16N6O2S3C_{16}H_{16}N_{6}O_{2}S_{3}, with a molecular weight of 420.5 g/mol. The unique combination of these rings endows the compound with distinct chemical properties suitable for various applications.

Chemistry

In the field of chemistry, N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide serves as an essential building block for synthesizing more complex molecules. Its structural features allow chemists to explore new derivatives that may exhibit enhanced properties or functionalities.

Biology

The compound has been extensively studied for its biological interactions. It has shown potential in:

  • Anticancer Research : Investigations indicate that it may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been reported to inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a critical role in tumor angiogenesis.
    Activity TypeTarget Organism/PathwayIC50 ValuesMechanism of Action
    Anti-CancerHCT116191.1 nMVEGFR-2 inhibition
    MCF7-Induction of apoptosis
    A549-Cell cycle arrest

Medicine

The medicinal applications are particularly noteworthy:

  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens. For example:
    MicroorganismMIC ValuesMechanism of Action
    Staphylococcus epidermidis0.0078 μg/mlDNA gyrase inhibition
    Enterococcus faecalis0.125 μg/mlDisruption of cell wall synthesis

These findings suggest that the compound could be further developed into therapeutic agents against resistant strains of bacteria.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated that the compound effectively induced apoptosis in MCF7 breast cancer cells and inhibited proliferation in HCT116 colorectal cancer cells.

Case Study: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus epidermidis and Enterococcus faecalis. The study revealed that the compound's low MIC values indicated potent antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or disrupt cellular processes in pathogens or cancer cells. The thiadiazole rings and the furan moiety are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:
  • Core Diversity : The target compound’s bis-thiadiazole scaffold is distinct from single thiadiazole or hybrid heterocycles (e.g., triazole-thiadiazole in ). This may enhance conformational rigidity and binding specificity.
  • Sulfanyl linkers (target compound vs. ethylsulfanyl in ) influence solubility and metabolic stability compared to sulphonamides ().
  • Synthesis : High yields (e.g., 97% for 4a ) are achieved via alkylation, while Schotten-Bauman acylation () and triazole-thiadiazole hybrids () require multi-step protocols.

Physicochemical Properties

  • Solubility : Sulphonamide-containing analogs () exhibit higher aqueous solubility due to polar groups, whereas the target compound’s sulfanyl and furan groups may reduce solubility but enhance membrane permeability.

Biological Activity

N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features multiple heterocyclic rings, including:

  • Thiadiazole Rings : Known for their diverse biological activities.
  • Furan Ring : Associated with anticancer properties.

This structural complexity contributes to its interaction with biological targets, enhancing its pharmacological potential.

This compound primarily exerts its biological effects through interactions with specific molecular targets such as enzymes and receptors. The compound's ability to inhibit enzymes involved in DNA replication suggests a mechanism that could prevent cancer cell proliferation .

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . For instance:

  • Cell Line Studies : The compound demonstrated significant antiproliferative activity against various human epithelial cell lines including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cells. The MTT assay indicated that several derivatives exhibited promising results compared to doxorubicin, a standard chemotherapy drug .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
N-[5-(...)]MCF-712.5
N-[5-(...)]HCT-11615.0
N-[5-(...)]PC-310.0

Antimicrobial Activity

The compound also exhibits antimicrobial properties . Research indicates that derivatives containing the thiadiazole moiety demonstrate significant antibacterial and antifungal activities:

  • Bacterial Strains : Compounds showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Reference
N-[5-(...)]S. aureus32.6
N-[5-(...)]E. coli40.0

Case Studies and Research Findings

Several studies have provided insights into the biological activity of related compounds:

  • VEGFR Inhibition : Molecular docking studies identified vascular endothelial growth factor receptor 2 (VEGFR-2) as a potential target for some derivatives of thiadiazole-furan hybrids, indicating their role in inhibiting angiogenesis in tumors .
  • Combination Therapies : The integration of thiadiazole derivatives with other pharmacologically active compounds has shown synergistic effects, enhancing overall efficacy while potentially reducing toxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via a two-step procedure involving heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of intermediate 1,3,4-thiadiazole-2-thiols. This approach allows structural diversity by varying alkylating agents (e.g., methyl iodide or propargyl bromide). Confirmation of intermediates and final products requires elemental analysis, 1H/13C NMR, and IR spectroscopy .

Q. How can the crystal structure of this compound be resolved to confirm its molecular geometry?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. For example, similar thiadiazole derivatives have been analyzed with SHELX-76 to SHELXL, achieving data-to-parameter ratios >19 and R factors <0.03. Ensure high-resolution data collection (e.g., synchrotron sources) to resolve potential disorder in the thiadiazole-furan backbone .

Q. What spectroscopic techniques are critical for characterizing the compound’s purity and tautomeric forms?

  • Methodological Answer : Use 1H NMR to detect thiol-thione tautomerism (e.g., δ 13–14 ppm for thione protons) and IR spectroscopy for C=S (1260 cm⁻¹) and C=N (1636 cm⁻¹) stretches. High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity >95% .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound under flow-chemistry conditions?

  • Methodological Answer : Apply Design of Experiments (DoE) to model reaction parameters (e.g., temperature, residence time) in continuous-flow systems. For example, Omura-Sharma-Swern oxidation protocols in flow reactors improve yield and reduce side reactions. Statistical tools like partial least squares regression can identify critical factors for scale-up .

Q. What strategies resolve contradictions in biological activity data across different assays (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Perform dose-response assays with standardized cell lines (e.g., HEK-293 for cytotoxicity) and microbial strains (e.g., S. aureus ATCC 25923). Cross-validate results using orthogonal methods (e.g., ATP-based viability assays vs. colony-forming unit counts). Adjust pH during testing, as thiadiazole activity is pH-dependent .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer : Modify substituents on the 1,3,4-thiadiazole and furan moieties systematically. For instance:

  • Replace the 5-methyl group with trifluoromethyl to improve metabolic stability.
  • Introduce sulfanylacetic acid derivatives to enhance water solubility.
    Evaluate changes via in vitro assays (e.g., IC50 in cancer cell lines) and molecular docking against target proteins (e.g., EGFR kinase) .

Q. What experimental approaches validate the compound’s mechanism of action in anti-cancer studies?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways. Use siRNA knockdown to confirm target engagement. For example, thiadiazole derivatives have been shown to induce apoptosis via caspase-3 activation and ROS generation in HepG2 cells .

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